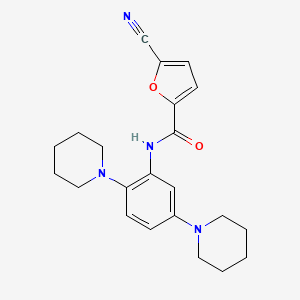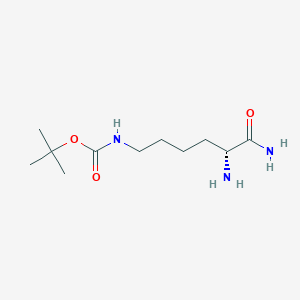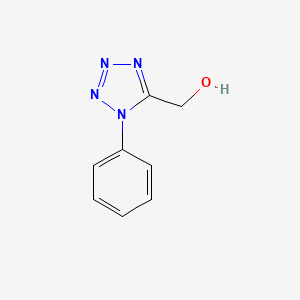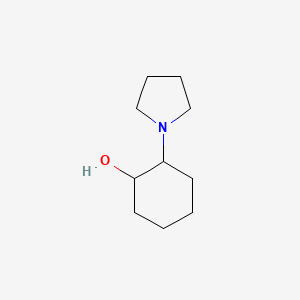
Cyclohexanol, 2-(1-pyrrolidinyl)-
Übersicht
Beschreibung
“Cyclohexanol, 2-(1-pyrrolidinyl)-” is an organic compound that falls under the category of secondary alcohols . It is a derivative of cyclohexanol and pyrrolidine .
Synthesis Analysis
The synthesis of cyclohexanol involves the dehydration of cyclohexanol . The general approach towards carrying out an organic reaction includes writing out the balanced reaction, constructing a table of relevant information for reactants and products, calculating the correct molar ratios of reactants, and mixing correct amounts of reactants, solvents, catalysts in correct order to give specific concentrations .Molecular Structure Analysis
The molecular formula of “Cyclohexanol, 2-(1-pyrrolidinyl)-” is C10H19NO . The InChI code for this compound is 1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 .Chemical Reactions Analysis
Cyclohexanol undergoes the main reactions expected for a secondary alcohol. Oxidation gives cyclohexanone, which is converted on a large scale in industry to the oxime, a precursor to caprolactam .Physical And Chemical Properties Analysis
“Cyclohexanol, 2-(1-pyrrolidinyl)-” has a predicted boiling point of 262.0±33.0 °C and a predicted density of 1.078±0.06 g/cm3 . Its pKa is predicted to be 14.95±0.40 .Wissenschaftliche Forschungsanwendungen
Organic Chemical Intermediate
Cyclohexanol is an organic chemical intermediate product widely used in the chemical industry . It exhibits excellent dissolving properties and other good physical properties, and is widely used in fuels .
Production of Cyclohexanol
Cyclohexanol is commonly produced by cyclohexene hydration . The hydration reaction of cyclohexene catalysed by A-36 cation exchange resin catalyst was analysed by Aspen Plus V8.6 simulation software in the presence of isophorone as cosolvent .
Solvent for Paint
Cyclohexanol exhibits excellent dissolving properties and is widely used as a solvent for paint .
Reactive Distillation
The process model of synthesising cyclohexanol by catalytic distillation was verified by process experiments . Under suitable operating conditions, the conversion of cyclohexene can reach 40.63% .
Hydrodeoxygenation
2-Hydroxyethylammonium sulfonate-based protic ionic liquids, which include 2-(pyrrolidin-1-yl)cyclohexan-1-ol, showed potential application in the deoxidation reaction of cyclohexanol . They had conversion rates approximating 100% and the selectivity of cyclohexane or cyclohexene was about 80% .
Drug Discovery
The pyrrolidine ring, which is a part of 2-(pyrrolidin-1-yl)cyclohexan-1-ol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 2-(1-pyrrolidinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)
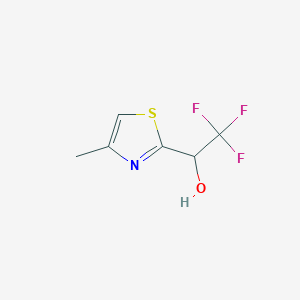
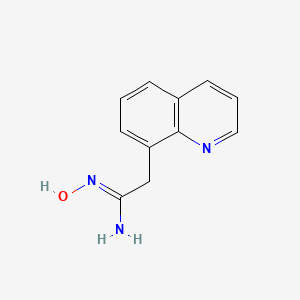
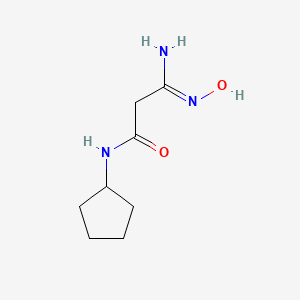

![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)
![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)



![(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3340930.png)
